N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has various scientific research applications, particularly in the field of medicine. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, it has been used as a tool for studying the function of certain proteins in the body.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to the suppression of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation. Additionally, it has been shown to induce cell death in cancer cells by activating certain signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, it can be used as a tool for studying the function of certain proteins in the body. However, one limitation of using this compound is its relatively low yield in the synthesis process.
Future Directions
There are several future directions for the research and development of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide. One direction is the further study of its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects and improved treatment outcomes. Finally, the development of more efficient synthesis methods for this compound could increase its availability for scientific research.
Synthesis Methods
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide involves the reaction of pyridine-2-carboxaldehyde and thiophene-3-carboxaldehyde with cyclopentanecarboxylic acid. The reaction is catalyzed by a base, such as triethylamine, and the resulting product is purified through column chromatography. The yield of the reaction is typically around 50%.
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(15-5-1-2-6-15)19(11-14-8-10-21-13-14)12-16-7-3-4-9-18-16/h3-4,7-10,13,15H,1-2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTRCHBWKQRUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide |
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